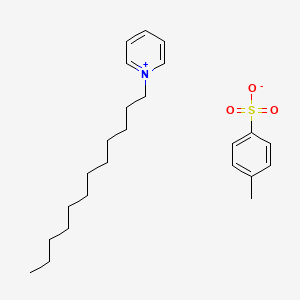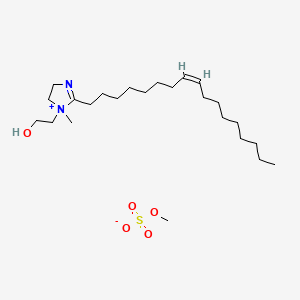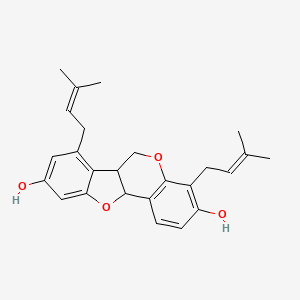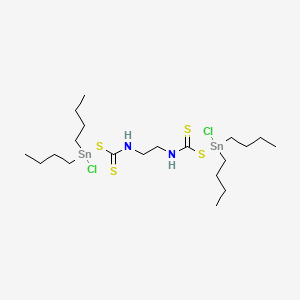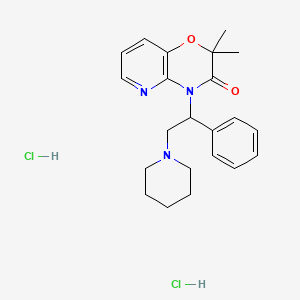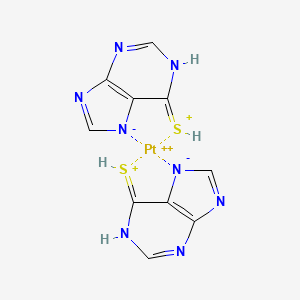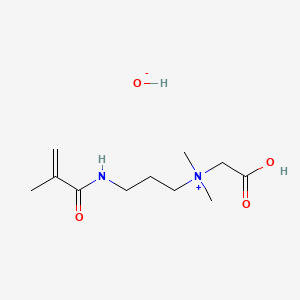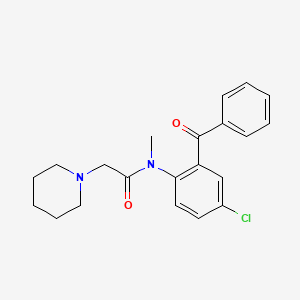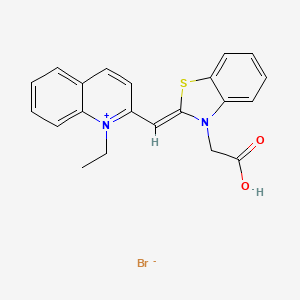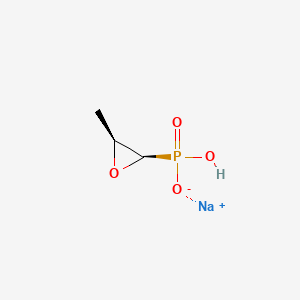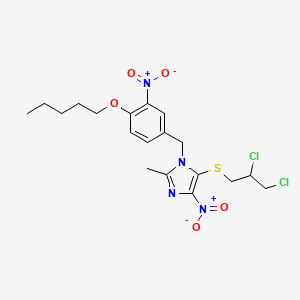
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the nitro, methyl, and other substituents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hazardous reagents. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the dichloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro and imidazole groups can participate in hydrogen bonding and electrostatic interactions, while the dichloropropyl and pentyloxy groups may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazole, 4-nitro-2-methyl-5-((2,3-dichloropropyl)thio)-1-((3-nitro-4-(pentyloxy)phenyl)methyl)-
- 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(butyloxy)phenyl)methyl)-
- 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(hexyloxy)phenyl)methyl)-
Uniqueness
The uniqueness of 1H-Imidazole, 5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1-((3-nitro-4-(pentyloxy)phenyl)methyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and dichloropropyl groups allows for versatile chemical modifications, while the pentyloxy group enhances its lipophilicity, making it a valuable compound for various applications.
Propiedades
Número CAS |
115906-54-2 |
|---|---|
Fórmula molecular |
C19H24Cl2N4O5S |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
5-(2,3-dichloropropylsulfanyl)-2-methyl-4-nitro-1-[(3-nitro-4-pentoxyphenyl)methyl]imidazole |
InChI |
InChI=1S/C19H24Cl2N4O5S/c1-3-4-5-8-30-17-7-6-14(9-16(17)24(26)27)11-23-13(2)22-18(25(28)29)19(23)31-12-15(21)10-20/h6-7,9,15H,3-5,8,10-12H2,1-2H3 |
Clave InChI |
UWVRFEVFYZRBPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)CN2C(=NC(=C2SCC(CCl)Cl)[N+](=O)[O-])C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


